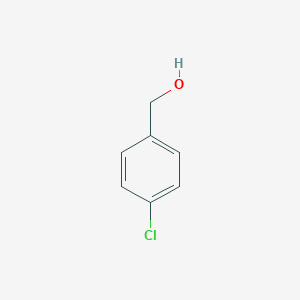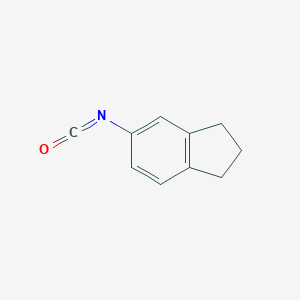
4-氯苄醇
描述
4-Chlorobenzyl alcohol, also known as 4-Chlorobenzyl alcohol, is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
羧基保护
4-氯苄醇在有机合成中用于羧基的保护。 该化合物形成4-氯苄酯,与相应的苄酯相比,对酸更稳定 。这种稳定性在需要选择性脱保护的多步合成步骤中特别有利。
油漆剥离剂和水性涂料中的溶剂
由于其化学性质,4-氯苄醇在油漆剥离剂和水性涂料中用作有效溶剂 。其溶解某些化合物的能力使其在性能和安全性至关重要的配方中具有价值。
固化剂
在聚合物化学领域,4-氯苄醇充当固化剂 。它在聚合物的硬化过程中起作用,影响最终产品的物理性能,例如耐用性和耐溶剂性。
氧化成4-氯苯甲醛
4-氯苄醇可以在胶束介质中被氧化成4-氯苯甲醛,该反应由杂芳族N-碱和铬(VI)促进 。该过程在绿色化学中具有重要意义,因为它最大限度地减少了有害溶剂和能量的使用。
催化氧化研究
该化合物用于催化氧化研究,以探索过渡金属氧化剂存在下混合胶束介质的有效性 。这些研究有助于理解反应机理并开发更有效的催化过程。
复杂分子的合成
作为一种通用的构建块,4-氯苄醇在合成复杂分子中必不可少,特别是在制药和材料科学领域 。其反应活性允许构建各种分子结构。
化学中间体的研究
它也是化学中间体研究的主题,其中研究其与其他化合物的反应以更好地理解和改进合成途径 。
醇化学的进展
最后,4-氯苄醇为更广泛的醇化学领域做出了贡献,其中研究了其合成、性质和应用,以推动从制药到工业过程的各个领域的创新 。
作用机制
Mode of Action
It is known that the compound can undergo oxidation to form 4-chlorobenzoic acid . This reaction proceeds through an aldehyde intermediate, which is subsequently oxidized to the acid .
Action Environment
4-Chlorobenzyl alcohol is water-soluble and may spread in water systems . It is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition .
安全和危害
属性
IUPAC Name |
(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVCPCZKZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073937 | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-76-7 | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Chlorobenzyl alcohol, also known as (4-Chlorophenyl)methanol, has the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize 4-Chlorobenzyl alcohol. These include 35Cl NQR (Nuclear Quadrupole Resonance) [, ], 81Br NQR [], and 2H NMR (Nuclear Magnetic Resonance) []. These techniques provide insights into the molecular motions, phase transitions, and crystal dynamics of the compound.
A: Research indicates that 4-Chlorobenzyl alcohol, along with its precursor Tris(4-chlorophenyl)methane (TCPM), can be formed as byproducts during the synthesis of DDT []. The presence of these compounds, even in small amounts, within technical DDT samples highlights a potential contamination issue linked to the original DDT production process. []
A: Yes, 4-Chlorobenzyl alcohol can be selectively oxidized to 4-chlorobenzaldehyde using various catalytic systems. These include strontium manganate in the presence of Lewis acids like AlCl3 [], polymer-supported chromic acid [, ], and nano silver-doped manganese oxide []. The reactions generally proceed with high selectivity towards the aldehyde, without further oxidation to 4-chlorobenzoic acid.
A: 4-Chlorobenzyl alcohol is a degradation product of thiobencarb, a widely used herbicide [, , ]. Its presence, along with other metabolites like desethylthiobencarb and 4-chlorobenzoic acid, indicates the breakdown of thiobencarb in the environment, particularly in anaerobic soils. [] Further research is necessary to understand the long-term ecological effects of these compounds.
A: TCPM and TCPMOH are persistent organic pollutants found globally in various environmental samples, including marine mammals, bird eggs, and human milk. [, , , , , , ] Although their exact origin remains unknown, research suggests a potential link to the production and degradation of DDT. []
A: While limited data exists on the toxicity of TCPM and TCPMOH, studies show bioaccumulation in high trophic level species like marine mammals and birds. [, , , ] This biomagnification raises concerns about potential adverse effects on these animals, warranting further investigation into their toxicological impact. []
A: Researchers employ techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , , ], liquid chromatography [], and thin-layer chromatography [, ] to identify and quantify 4-Chlorobenzyl alcohol and related compounds in various matrices. These methods allow for sensitive and selective detection even at trace levels.
A: Studies using human placental JEG-3 and JAR choriocarcinoma cell lines indicate that TCPMOH exhibits cytotoxic effects, including decreased aromatase activity and protein and DNA content, as well as increased lactate dehydrogenase leakage. [] These findings suggest potential toxicity concerns for this compound, particularly in relation to placental function. []
A: Studies have detected TCPMOH in human adipose tissue, suggesting exposure to this compound []. Research also revealed that TCPMOH affects human sperm motility, viability, and acrosome reaction in a dose- and time-dependent manner in vitro, emphasizing the need for further research on its potential reproductive toxicity. []
A: Researchers benefit from a range of analytical techniques like GC-MS, LC, and TLC for identification and quantification [, , , , , , , ]. Furthermore, access to databases and the availability of standards for compounds like TCPM and TCPMOH facilitate more comprehensive and comparative studies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)


